2-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
2-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-methylphenyl group and a pyridine ring with a carbonitrile group at the 3-position.
Preparation Methods
The synthesis of 2-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves a multi-step process. One common synthetic route includes the nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue. The 2-bromo analogue can be obtained through the bromination of a precursor compound. The reaction conditions often involve the use of solvents such as acetic acid and reagents like bromine .
Chemical Reactions Analysis
2-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound. Common reagents include alkyl halides and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential interactions with biological targets, such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with molecular targets such as receptors and enzymes. For instance, it may act as an antagonist or agonist at specific receptors, modulating their activity and influencing downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile: This compound has a methoxy group instead of a methyl group, which can influence its chemical properties and biological activity.
2-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile: The presence of a bromine atom can significantly alter the compound’s reactivity and interactions with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its overall properties and applications.
Properties
IUPAC Name |
2-[4-(2-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-14-5-2-3-7-16(14)20-9-11-21(12-10-20)17-15(13-18)6-4-8-19-17/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIIUOIJTNALKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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